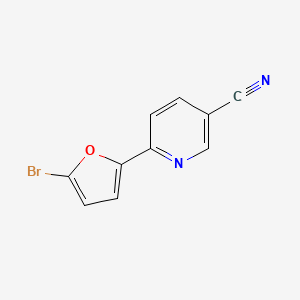
6-(5-bromofuran-2-yl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(5-bromofuran-2-yl)nicotinonitrile is a heterocyclic organic compound that features a brominated furan ring attached to a nicotinonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-bromofuran-2-yl)nicotinonitrile typically involves the bromination of furan followed by a series of reactions to introduce the nicotinonitrile group. One common method involves the following steps:
Bromination of Furan: Furan is brominated using molecular bromine in a solvent such as dichloromethane to yield 5-bromo-furan.
Formation of Nicotinonitrile: The brominated furan is then reacted with nicotinonitrile under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
6-(5-bromofuran-2-yl)nicotinonitrile undergoes various types of chemical reactions, including:
Electrophilic Substitution: The bromine atom on the furan ring can be substituted with other electrophiles.
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide are common.
Oxidation: Potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield nitro or sulfonyl derivatives, while nucleophilic substitution can produce various substituted nitriles.
科学研究应用
6-(5-bromofuran-2-yl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in organic synthesis.
作用机制
The mechanism of action of 6-(5-bromofuran-2-yl)nicotinonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- 2-(5-Bromo-furan-2-yl)-[1,3]thiazolo[4,5-b]pyridine
- 6-(5-Bromo-furan-2-yl)-5-nitroso-imidazo[2,1-b]thiazole
- 3-(5-Bromo-furan-2-yl)-acrylic acid
Uniqueness
6-(5-bromofuran-2-yl)nicotinonitrile is unique due to its specific combination of a brominated furan ring and a nicotinonitrile moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
619334-29-1 |
|---|---|
分子式 |
C10H5BrN2O |
分子量 |
249.06 g/mol |
IUPAC 名称 |
6-(5-bromofuran-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H5BrN2O/c11-10-4-3-9(14-10)8-2-1-7(5-12)6-13-8/h1-4,6H |
InChI 键 |
JMVGDWOYNIKXAQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C#N)C2=CC=C(O2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

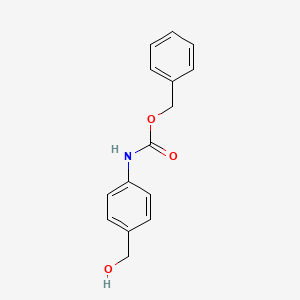
![2-(Benzo[1,3]dioxol-5-ylmethyl-methyl-amino)-ethanol](/img/structure/B8773426.png)
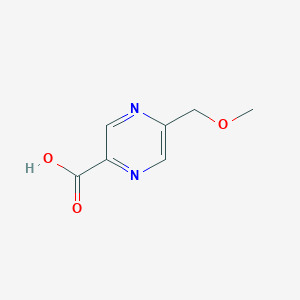
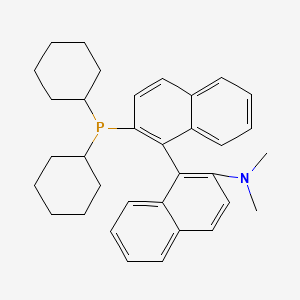
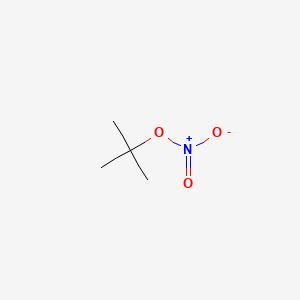

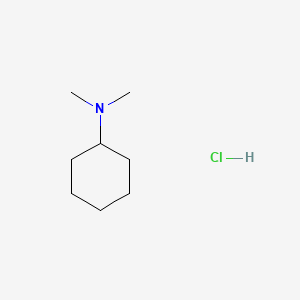
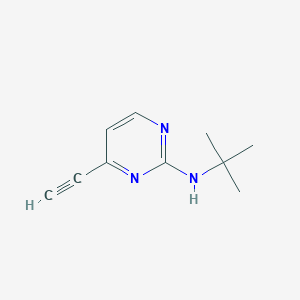
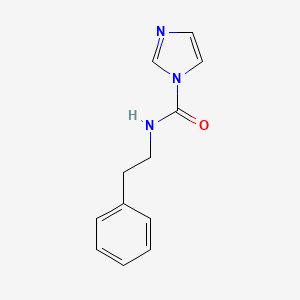
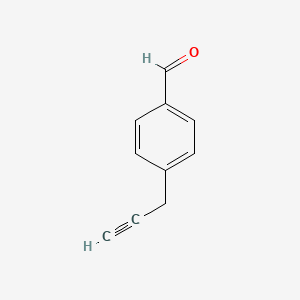
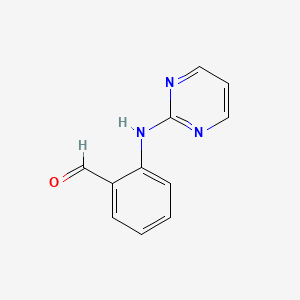
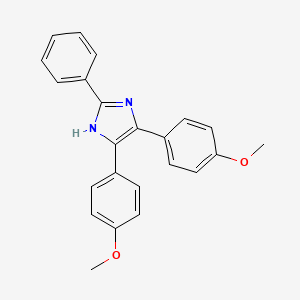
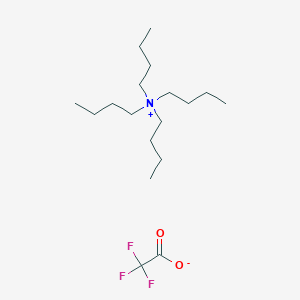
![(3aS,4S,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B8773532.png)
